5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid

Overview

Description

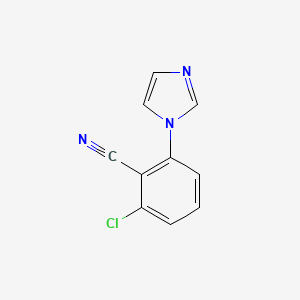

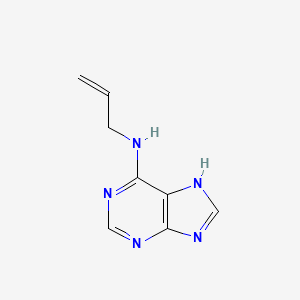

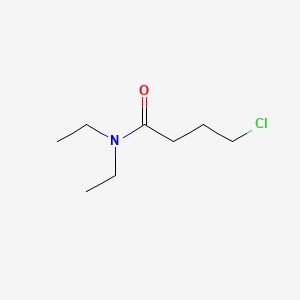

The compound “5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid” is a complex organic molecule that contains several distinct subunits, including a 2,3-dihydro-1,4-benzodioxin ring, a phenyl group, a pyrazole ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin ring is a cyclic structure with two oxygen atoms . The phenyl group is a six-membered aromatic ring, and the pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties can be inferred from the structure of this compound. For example, the presence of a carboxylic acid group suggests that it would be capable of forming hydrogen bonds .Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study described the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to develop triazole-based scaffolds. This synthesis protocol is significant for preparing peptidomimetics or biologically active compounds, showcasing the adaptability of triazole chemistry for generating potentially pharmacologically active structures. The method allows for complete regiocontrol, enabling the synthesis of HSP90 inhibitors among other compounds (Ferrini et al., 2015).

Antimicrobial Activity of Pyrazole Derivatives

Research into three-component reactions of 5-aminopyrazoles demonstrated the ability to produce compounds with selective antimicrobial activity. By altering the reaction parameters, the study showed how different pyrazole derivatives could be synthesized, some of which exhibited sensitivity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus (Murlykina et al., 2013).

Synthesis and Biological Activity of N-substituted-3-chloro-2-azetidinones

Another study explored the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid. While this study focuses on a different core structure, it highlights the broader interest in synthesizing novel compounds for antibacterial and antifungal testing, reflecting the ongoing search for new antimicrobial agents (Chavan & Pai, 2007).

Synthetic Studies for Antibacterial Activity

Research into alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes demonstrated the synthesis and characterization of compounds for antibacterial properties. This work underscores the chemical diversity explored in seeking substances with potential chemotherapeutic properties (Ahmed et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(22)15-11-14(19-20(15)13-4-2-1-3-5-13)12-6-7-16-17(10-12)24-9-8-23-16/h1-7,10-11H,8-9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYNLWGLSPXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377787 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618383-01-0 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)

![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)

![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)

![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)

![(2E)-2-[(2-nitrophenyl)methylidene]-3H-inden-1-one](/img/structure/B1621366.png)